

An In-depth Technical Guide to Lisofylline (LSF)

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lisofylline (LSF) is a synthetic, small-molecule methylxanthine derivative with potent anti-inflammatory and immunomodulatory properties.[1][2] It is the (R)-enantiomer of a metabolite of pentoxifylline.[1][3] LSF has been investigated for its therapeutic potential in a range of conditions characterized by excessive inflammation and autoimmune responses, including type 1 diabetes, acute respiratory distress syndrome (ARDS), and sepsis.[1][4] Its mechanism of action involves the modulation of pro-inflammatory cytokine signaling and the protection of mitochondrial function.[4][5][6]

Chemical Structure and Properties

Lisofylline is chemically known as 1-[(5R)-5-Hydroxyhexyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione.[1] It belongs to the class of organic compounds known as xanthines.[7] The biologically active form is the (R)-enantiomer, while the (S)-enantiomer is considered inactive. [8][9]

Table 1: Physicochemical Properties of Lisofylline



| Property | Value | Source |
|-------------------|----------------------------------------------------------|------------|
| Molecular Formula | C13H20N4O3 | [1][2][10] |
| Molecular Weight | 280.32 g/mol | [1][2][10] |
| IUPAC Name | 1-[(5R)-5-hydroxyhexyl]-3,7- dimethylpurine-2,6-dione | [2] |
| CAS Number | 100324-81-0 | [1][2] |
| ChEBI ID | CHEBI:143527 | [1] |
| PubChem CID | 501254 | [1] |
| XLogP3 | 0.7 | [2] |
| SMILES | CINVALID-LINKO | [10] |
| InChI Key | NSMXQKNUPPXBRG- SECBINFHSA-N | [1] |

Mechanism of Action

Lisofylline exerts its anti-inflammatory effects through a multi-faceted mechanism that primarily involves the inhibition of pro-inflammatory signaling pathways and the preservation of mitochondrial health.

- Inhibition of Pro-inflammatory Cytokines: LSF has been shown to inhibit the production and signaling of key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4] This disruption of cytokine signaling helps to dampen the inflammatory cascade.
- Inhibition of IL-12/STAT4 Signaling: A critical aspect of LSF's immunomodulatory activity is its ability to block Interleukin-12 (IL-12) signaling.[1] By inhibiting the phosphorylation of STAT4 (Signal Transducer and Activator of Transcription 4), LSF interrupts a key pathway involved in the differentiation of T helper 1 (Th1) cells, which are crucial drivers of autoimmune responses, particularly in type 1 diabetes.[1][3]

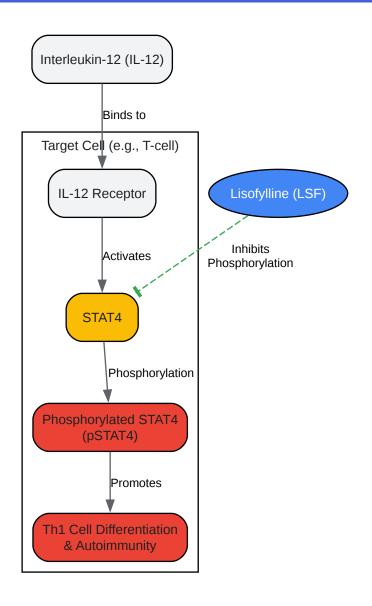






- Protection of Mitochondrial Function: Pro-inflammatory cytokines can impair mitochondrial function, leading to cellular damage and apoptosis. LSF has been demonstrated to protect pancreatic β-cells from cytokine-induced damage by promoting mitochondrial metabolism and preserving mitochondrial membrane potential.[5][6] This protective effect is crucial for maintaining β-cell viability and insulin secretion.[5][6]
- Inhibition of Lysophosphatidic Acid Acyltransferase: LSF has been found to inhibit the
 enzyme lysophosphatidic acid acyltransferase, which is involved in the generation of
 phosphatidic acid, a key mediator in pro-inflammatory cytokine release.[3][8]







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